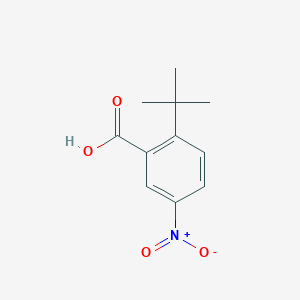

2-Tert-butyl-5-nitrobenzoic acid

Description

2-Tert-butyl-5-nitrobenzoic acid is a benzoic acid derivative featuring a tert-butyl group at the 2-position and a nitro group at the 5-position of the aromatic ring. This compound is characterized by the interplay of steric hindrance from the bulky tert-butyl group and electronic effects from the electron-withdrawing nitro group. Its carboxylic acid functionality renders it acidic, with solubility and reactivity modulated by substituent effects .

Properties

IUPAC Name |

2-tert-butyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLKPBOYESSDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-90-3 | |

| Record name | 2-tert-butyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-nitrobenzoic acid typically involves the nitration of 2-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Reduction: 2-tert-butyl-5-aminobenzoic acid.

Substitution: Methyl 2-tert-butyl-5-nitrobenzoate, ethyl 2-tert-butyl-5-nitrobenzoate.

Oxidation: 2-tert-butyl-5-nitrobenzaldehyde, this compound derivatives.

Scientific Research Applications

2-Tert-butyl-5-nitrobenzoic acid is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of functionalized benzoic acid derivatives.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme inhibition studies, the nitro group can interact with the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The tert-butyl and nitro substituents distinguish 2-tert-butyl-5-nitrobenzoic acid from structurally related compounds:

- 2-Nitro-5-thiobenzoic acid (TNB): Features a thiol (-SH) group at position 5 instead of tert-butyl. The thiol group enhances nucleophilicity and redox activity, making TNB useful in biochemical assays (e.g., Ellman’s reagent).

- tert-Butyl 2-hydroxy-5-nitrobenzoate : An ester derivative with a hydroxyl group at position 2. The hydroxyl group introduces hydrogen-bonding capacity, while the ester functionality reduces acidity compared to the carboxylic acid form. This compound may exhibit improved lipid solubility for drug delivery applications .

- This contrasts with the carboxylic acid’s role as a directing group in electrophilic substitutions .

Functional Group Modifications

- 5-(4-tert-butylphenyl)-2-pyridinecarboxylic acid: Incorporates a pyridine ring instead of benzene, altering electronic properties.

- TERT-BUTYL 2-AMINO-5-FLUOROBENZYLCARBAMATE: Replaces the nitro group with fluorine and introduces a carbamate. The fluorine atom’s electronegativity and the carbamate’s hydrolytic stability could make this compound relevant in prodrug design .

Impact on Physicochemical Properties

- Acidity : The nitro group’s electron-withdrawing effect increases the acidity of the carboxylic acid (pKa ~2–3 estimated) compared to unsubstituted benzoic acid (pKa ~4.2). Esters (e.g., ) are less acidic due to the absence of the ionizable proton.

- Solubility : The tert-butyl group improves lipophilicity, while the nitro group enhances polarity. This balance may result in moderate solubility in organic solvents.

- Reactivity : Steric hindrance from tert-butyl may slow reactions at the 2-position, whereas the nitro group activates the 5-position for electrophilic attack.

Data Table of Comparative Analysis

Research Findings and Implications

- Synthetic Utility : The tert-butyl group in this compound may serve as a protective group in multi-step syntheses, leveraging its steric bulk to prevent undesired side reactions .

Biological Activity

2-Tert-butyl-5-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.25 g/mol

- Functional Groups : Nitro group (-NO), carboxylic acid (-COOH), and tert-butyl group (-C(CH))

The unique combination of these functional groups influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research has indicated that compounds containing nitro groups, such as this compound, can exhibit a range of biological activities. These activities are often mediated through various biochemical pathways:

- Reactivity with Nucleophiles : The nitro group can undergo reduction reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

- Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit specific enzymes, leading to altered metabolic pathways. For instance, the inhibition of fatty acid synthase (FASN) has been linked to the modulation of lipid metabolism in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cell lines. For example:

- Cell Viability Assays : The compound was tested on different cancer cell lines, revealing dose-dependent effects on cell proliferation. The half-maximal inhibitory concentration (IC) values varied significantly based on the cell type, indicating selective cytotoxicity .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may activate apoptotic pathways in certain cancer cells while exhibiting protective effects in normal cells .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Nitro group enhances reactivity |

| Methyl 2-tert-butyl-5-nitrobenzoate | CHNO | Methyl ester increases lipophilicity |

| 3-Tert-butyl-5-nitrobenzoic acid | CHNO | Different position affects reactivity |

This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Cancer Treatment : A study focused on its application in treating hepatocellular carcinoma demonstrated significant reduction in tumor size when combined with standard chemotherapy agents .

- Inflammation Models : In models of inflammation, the compound showed promise as an anti-inflammatory agent by downregulating pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.